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CAS No.: 53485-07-7

Cat. No.: B1268412

Get Quote

Introduction
N-(3-Aminopropyl)-N-methylaniline, a substituted aniline derivative, is a molecule of

significant interest in synthetic chemistry, serving as a versatile building block and intermediate

in the development of pharmaceuticals, agrochemicals, and specialty polymers. Its unique

structure, incorporating a primary aliphatic amine, a tertiary aromatic amine, and a flexible

propyl linker, imparts a range of chemical functionalities. An unambiguous confirmation of its

molecular structure is paramount for researchers and drug development professionals to

ensure the integrity of their synthetic pathways and the purity of their final products.

This technical guide provides a comprehensive analysis of the key spectroscopic data for N-(3-
Aminopropyl)-N-methylaniline (CAS No. 53485-07-7), focusing on Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As

a self-validating system, the convergence of data from these orthogonal techniques provides

an irrefutable structural elucidation. This document is designed to not only present the

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1268412#bc-rfq
https://www.benchchem.com/product/b1268412/docs?utm_src=pdf-body#spectroscopic-characterization-of-n-3-aminopropyl-n-methylaniline-an-in-depth-technical-guide
https://www.benchchem.com/product/b1268412/docs?utm_src=pdf-body#spectroscopic-characterization-of-n-3-aminopropyl-n-methylaniline-an-in-depth-technical-guide
https://www.benchchem.com/product/b1268412/docs?utm_src=pdf-body#spectroscopic-characterization-of-n-3-aminopropyl-n-methylaniline-an-in-depth-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268412?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


reference data but also to explain the causality behind the experimental choices and the logic

of the spectral interpretation, reflecting field-proven insights for researchers.

Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecular structure is essential before delving into the

spectroscopic data. The interplay between the aromatic and aliphatic regions of the molecule

gives rise to a distinct and predictable spectroscopic fingerprint.

Figure 1: Molecular structure of N-(3-Aminopropyl)-N-methylaniline with atom numbering for

NMR assignments.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed

information about the chemical environment, connectivity, and stereochemistry of atoms within

a molecule.

Experimental Protocol: ¹H and ¹³C NMR
Rationale for Experimental Choices:

Solvent: Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately

polar organic compounds due to its excellent dissolving power and the single, easily

identifiable residual solvent peak.

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because

it is chemically inert, volatile (easily removed), and its 12 equivalent protons give a single,

sharp signal that does not overlap with most analyte signals.

Step-by-Step Methodology:

Sample Preparation: Accurately weigh 10-20 mg of N-(3-Aminopropyl)-N-methylaniline
into a clean, dry vial.
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Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03%

(v/v) TMS.

Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette

directly into a 5 mm NMR tube to remove any particulate matter.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher)

spectrometer at room temperature. For ¹³C NMR, a sufficient number of scans should be

acquired to obtain a good signal-to-noise ratio, particularly for quaternary carbons.

¹H NMR Spectral Data
The ¹H NMR spectrum provides a quantitative map of the different types of protons in the

molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration
Assignment (See
Fig. 1)

7.28 - 7.21 m 2H Ar-H (meta to N)

6.79 - 6.68 m 3H
Ar-H (ortho & para to

N)

3.32 t, J = 7.0 Hz 2H -CH₂-N(Ar) (C7-H)

2.91 s 3H N-CH₃ (C10-H)

2.75 t, J = 6.8 Hz 2H -CH₂-NH₂ (C9-H)

1.83 p, J = 6.9 Hz 2H
-CH₂-CH₂-CH₂- (C8-

H)

1.35 br s 2H -NH₂ (N2-H)

Data is representative and may vary slightly based on solvent and concentration.

Data Interpretation (¹H NMR):

Aromatic Region (7.28 - 6.68 ppm): The signals in this region are characteristic of protons on

a substituted benzene ring. The downfield multiplet corresponds to the meta-protons, which
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are less shielded by the electron-donating amino group. The upfield multiplet represents the

more shielded ortho and para protons.

Aliphatic Chain (3.32 - 1.83 ppm): The three distinct signals for the propyl chain confirm its

presence. The triplet at 3.32 ppm is assigned to the methylene group adjacent to the tertiary

nitrogen (C7-H), being deshielded by the nitrogen and the aromatic ring. The triplet at 2.75

ppm corresponds to the methylene group next to the primary amine (C9-H). The quintet (or

pentet) at 1.83 ppm is due to the central methylene group (C8-H), which is split by the two

adjacent methylene groups.

N-Methyl and N-H Protons (2.91 and 1.35 ppm): The sharp singlet at 2.91 ppm is a classic

signature of an N-methyl group on an aniline derivative. The broad singlet at 1.35 ppm is

characteristic of the primary amine protons (-NH₂). The broadness is due to quadrupole

broadening from the nitrogen atom and potential chemical exchange.

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides

information about their hybridization and electronic environment.

Chemical Shift (δ) ppm Assignment (See Fig. 1)

149.1 Ar-C (ipso to N) (C6)

129.2 Ar-CH (meta to N)

116.2 Ar-CH (para to N)

112.5 Ar-CH (ortho to N)

52.8 -CH₂-N(Ar) (C7)

41.9 -CH₂-NH₂ (C9)

38.8 N-CH₃ (C10)

29.5 -CH₂-CH₂-CH₂- (C8)

Data is representative and sourced from spectral databases.
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Data Interpretation (¹³C NMR):

Aromatic Carbons (149.1 - 112.5 ppm): Four distinct signals are observed for the aromatic

carbons, consistent with a monosubstituted aniline ring where the ortho and meta carbons

are equivalent due to free rotation. The ipso-carbon (C6) is the most deshielded due to its

direct attachment to the nitrogen.

Aliphatic Carbons (52.8 - 29.5 ppm): The signals for the three propyl carbons and the N-

methyl carbon are found in the aliphatic region. The chemical shifts are consistent with their

proximity to the electronegative nitrogen atoms. The carbon adjacent to the aromatic

nitrogen (C7) is the most downfield of the aliphatic chain carbons.

Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The absorption of infrared radiation at specific frequencies corresponds to the

vibrational modes of chemical bonds.

Experimental Protocol: FT-IR
Rationale for Experimental Choices:

Neat Liquid Film: As N-(3-Aminopropyl)-N-methylaniline is a liquid at room temperature,

the simplest and most common method is to analyze a thin film between two salt plates. This

avoids the use of solvents which have their own IR absorptions.

Salt Plates: Potassium bromide (KBr) or sodium chloride (NaCl) plates are used as they are

transparent to mid-infrared radiation.

Step-by-Step Methodology:

Plate Preparation: Ensure the KBr or NaCl salt plates are clean and dry.

Sample Application: Place one to two drops of neat N-(3-Aminopropyl)-N-methylaniline
onto the surface of one salt plate.

Film Formation: Place the second salt plate on top and gently rotate to spread the liquid into

a thin, uniform film.
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Data Acquisition: Place the assembled plates in the spectrometer's sample holder and

acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of

the empty spectrometer should be run first.

IR Spectral Data
Frequency (cm⁻¹) Intensity Assignment

3360, 3280 Medium, Sharp
N-H stretch (primary amine,

symmetric & asymmetric)

3050 Medium Aromatic C-H stretch

2930, 2860 Strong Aliphatic C-H stretch

1600, 1505 Strong C=C stretch (aromatic ring)

1590 Medium N-H bend (primary amine)

1345 Strong
Aromatic C-N stretch (tertiary

amine)

1180 Medium Aliphatic C-N stretch

745, 690 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Data Interpretation (IR):

N-H Vibrations: The two distinct, sharp peaks in the 3360-3280 cm⁻¹ region are the hallmark

of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching

modes. The presence of a medium intensity bending vibration around 1590 cm⁻¹ further

confirms the primary amine group.

C-H Vibrations: The absorptions above 3000 cm⁻¹ (at 3050 cm⁻¹) are characteristic of C-H

stretching in the aromatic ring, while the strong absorptions below 3000 cm⁻¹ (2930, 2860

cm⁻¹) are due to the C-H stretching of the aliphatic propyl and methyl groups.

Aromatic Ring: The strong absorptions at 1600 and 1505 cm⁻¹ are due to the carbon-carbon

stretching vibrations within the benzene ring. The strong bands at 745 and 690 cm⁻¹ are

indicative of a monosubstituted aromatic ring.
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C-N Vibrations: The strong band at 1345 cm⁻¹ is assigned to the C-N stretching of the

tertiary aromatic amine, while the band around 1180 cm⁻¹ is characteristic of the aliphatic C-

N bond.

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural

information based on its fragmentation pattern upon ionization.

Experimental Protocol: GC-MS (Electron Ionization)
Rationale for Experimental Choices:

GC-MS: Gas chromatography is an excellent technique for separating and introducing a

pure, volatile sample like N-(3-Aminopropyl)-N-methylaniline into the mass spectrometer.

Electron Ionization (EI): EI at 70 eV is a standard, high-energy ionization technique that

produces a wealth of characteristic and reproducible fragments, creating a "fingerprint" mass

spectrum for the compound.

Step-by-Step Methodology:

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile

solvent such as dichloromethane or ethyl acetate.

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. A

typical GC column for this analysis would be a non-polar capillary column (e.g., DB-5ms).

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer where it is bombarded with 70 eV electrons.

Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are

separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio

(m/z).

Mass Spectral Data
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m/z Relative Intensity (%) Assignment

164 25 [M]⁺ (Molecular Ion)

121 100 [M - C₃H₆N]⁺

106 80 [C₆H₅N(CH₃)]⁺

77 30 [C₆H₅]⁺

44 60
[CH₂=NHCH₃]⁺ or

[CH₂CH₂NH₂]⁺

Data Interpretation (MS):

Molecular Ion: The peak at m/z 164 corresponds to the molecular weight of N-(3-
Aminopropyl)-N-methylaniline (C₁₀H₁₆N₂), confirming its elemental composition. The

presence of two nitrogen atoms is consistent with the even molecular weight, as per the

Nitrogen Rule.

Major Fragmentations: The fragmentation pattern is highly informative and consistent with

the proposed structure. The base peak at m/z 121 is formed by a characteristic alpha-

cleavage adjacent to the aromatic nitrogen, resulting in the loss of a propyl amine radical.

This is a very stable fragment. The significant peak at m/z 106 represents the N-

methylaniline cation. Another important fragmentation pathway is cleavage beta to the

aromatic ring, which can lead to the formation of the ion at m/z 44.

[C₁₀H₁₆N₂]⁺˙
m/z = 164

[C₇H₈N]⁺
m/z = 121 (Base Peak)- C₃H₆N•

[C₂H₆N]⁺
m/z = 44

- C₈H₁₀N•
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Click to download full resolution via product page

Figure 2: Key fragmentation pathways of N-(3-Aminopropyl)-N-methylaniline in EI-MS.

Conclusion
The collective spectroscopic data from NMR, IR, and MS provides a cohesive and unequivocal

structural confirmation of N-(3-Aminopropyl)-N-methylaniline. The ¹H and ¹³C NMR spectra

precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of

primary amine, aromatic, and aliphatic functional groups, and mass spectrometry verifies the

molecular weight and reveals characteristic fragmentation patterns. This guide serves as an

authoritative reference for researchers, enabling confident identification and quality

assessment of this important chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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